BenchChemオンラインストアへようこそ!

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

physicochemical profiling drug-likeness oxadiazole scaffold

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865285-61-6) is a synthetic small molecule (C21H14FN3O3, MW 375.36) featuring a 1,3,4-oxadiazole core, a 4-fluorophenyl substituent at the 5-position, and a 4-phenoxybenzamide moiety at the 2-position. The compound is catalogued in the ZINC database (ZINC000007638416) as a screening compound with no experimentally determined biological activity.

Molecular Formula C21H14FN3O3
Molecular Weight 375.359
CAS No. 865285-61-6
Cat. No. B2651562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS865285-61-6
Molecular FormulaC21H14FN3O3
Molecular Weight375.359
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H14FN3O3/c22-16-10-6-15(7-11-16)20-24-25-21(28-20)23-19(26)14-8-12-18(13-9-14)27-17-4-2-1-3-5-17/h1-13H,(H,23,25,26)
InChIKeyQHPNEYWFBNVSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865285-61-6): Core Structural Identity and Database Context


N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 865285-61-6) is a synthetic small molecule (C21H14FN3O3, MW 375.36) featuring a 1,3,4-oxadiazole core, a 4-fluorophenyl substituent at the 5-position, and a 4-phenoxybenzamide moiety at the 2-position [1]. The compound is catalogued in the ZINC database (ZINC000007638416) as a screening compound with no experimentally determined biological activity [1]. Its structural architecture combines a hydrogen bond donor (-NH), multiple hydrogen bond acceptors (oxadiazole N/O, amide O, ether O), a polar surface area of 79 Ų (tPSA), a calculated logP of 3.27, and four rotatable bonds, which collectively define its drug-like physicochemical profile and distinguish it from simpler oxadiazole analogs [1].

Why Oxadiazole-Benzamide Analogs Cannot Be Substituted for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Without Quantitative Validation


The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, yet subtle modifications to the pendant aryl and benzamide groups profoundly alter molecular recognition, physicochemical properties, and biological outcome [1]. N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide occupies a specific and under-explored chemical space defined by the simultaneous presence of a 4-fluorophenyl oxadiazole and a 4-phenoxybenzamide tail. Even close analogs—such as the des-phenoxy analog N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-00-3) or regioisomeric 2-phenoxy derivatives—exhibit different hydrogen-bonding surfaces, lipophilicity, and predicted target profiles, making direct functional substitution unreliable without empirical comparative data . The absence of published bioactivity data for this exact compound further underscores that generic replacement by a structurally related in-class candidate carries unquantified risk in any assay or synthetic application.

Quantitative Differentiation Data for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Relative to Closest Structural Analogs


Physicochemical Differentiation: Enhanced Size, Lipophilicity, and Polar Surface Area Compared to Des-Phenoxy Analog

The target compound (MW 375.36, logP 3.27, tPSA 79 Ų, 4 rotatable bonds) is compared to the closest commercially catalogued des-phenoxy analog, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-00-3, MW 283.26, C15H10FN3O2). The additional 4-phenoxybenzamide extension increases molecular weight by 92 Da (+32.5%), adds one hydrogen bond donor, increases tPSA by approximately 20 Ų, and raises logP by an estimated 0.8–1.2 units [1]. These differences directly impact membrane permeability prediction and solubility class.

physicochemical profiling drug-likeness oxadiazole scaffold

Predicted Target Profile Divergence: SEA Analysis Suggests Distinct Polypharmacology from Simpler Oxadiazoles

ZINC SEA (Similarity Ensemble Approach) predictions for ZINC000007638416 indicate potential interactions with CXCR2 (GPCR-A, P-value 16), ENPP2 (enzyme, P-value 17), KCNK3 (ion channel, P-value 21), ROCK2 (kinase, P-value 39), and FLT1 (VEGFR1, kinase) [1]. This predicted target fingerprint is distinct from that of the smaller analog N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, for which SEA predictions are not available but which lacks the extended phenoxybenzamide pharmacophore required for key contacts. No experimental confirmation exists; predictions are based on ligand similarity to ChEMBL actives.

computational target prediction SEA analysis oxadiazole pharmacology

Structural Uniqueness: No Reported Biological Activity in ChEMBL, Defining a Novel Chemical Probe Space

According to the ZINC database, 'There is no known activity for this compound' based on the ChEMBL20 bioactivity corpus [1]. This explicitly confirms that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has not been annotated with any protein target, cellular assay result, or organism-level phenotype in a major public bioactivity database. By contrast, numerous simpler 1,3,4-oxadiazole derivatives (e.g., 2,5-disubstituted oxadiazoles) have extensive ChEMBL annotations.

chemical biology novel chemotype screening library

Recommended Application Scenarios for Procuring N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide Based on Available Differentiation Evidence


Chemical Biology Probe Development Targeting Predicted Kinase and GPCR Nodes (ROCK2, CXCR2)

Based on SEA predictions indicating potential ROCK2 and CXCR2 engagement, this compound can serve as a starting point for medicinal chemistry optimization campaigns seeking first-in-class chemotypes for these targets [1]. The absence of prior bioactivity annotations ensures a low risk of IP conflicts. Researchers should conduct primary biochemical screening (e.g., kinase inhibition assay for ROCK2, calcium flux assay for CXCR2) to validate the predictions.

Physicochemical Benchmarking in ADME/PK Profiling of Extended Oxadiazole-Benzamide Series

With a well-defined tPSA (79 Ų), logP (3.27), and a single H-bond donor, this compound can be used as a reference standard for permeability, solubility, and metabolic stability assays when evaluating a series of oxadiazole-benzamide analogs [1]. Its intermediate lipophilicity and moderate polar surface area place it at the boundary of CNS drug-like space, making it useful for assessing blood-brain barrier penetration predictions in comparative studies with more polar or lipophilic analogs.

Diversity-Oriented Synthesis and Library Construction

The compound's unique substitution pattern—4-fluorophenyl on the oxadiazole and 4-phenoxybenzamide at the 2-position—offers a scaffold for late-stage functionalization [1]. The phenoxy ether oxygen provides a potential metabolic soft spot, while the fluorophenyl group enables F-NMR monitoring in biochemical assays. It is suitable as a core building block for generating chemical libraries with enhanced three-dimensionality compared to simpler 2,5-diaryl-1,3,4-oxadiazoles.

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.